{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
Description
The compound {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone belongs to the benzothiazinone class, characterized by a 1,4-benzothiazine core with a sulfone (1,1-dioxido) group at position 1. The structure includes a phenyl group at position 2 (methanone moiety) and a 4-(trifluoromethoxy)phenyl substituent at position 4 of the benzothiazinone ring. The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO4S/c23-22(24,25)30-17-12-10-16(11-13-17)26-14-20(21(27)15-6-2-1-3-7-15)31(28,29)19-9-5-4-8-18(19)26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRCKELTUPPPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and studied as inhibitors of human soluble epoxide hydrolase (seh). sEH is an enzyme involved in the metabolism of fatty acid epoxides and plays a crucial role in physiological processes such as inflammation and blood pressure regulation.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target enzyme (seh) and inhibit its activity. This inhibition could occur through the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
Given its potential role as an seh inhibitor, it could impact the metabolism of epoxyeicosatrienoic acids (eets), which are metabolized by seh into less active diols. EETs have vasodilatory and anti-inflammatory effects, so inhibiting sEH could potentially lead to increased levels of EETs and thus enhanced vasodilation and reduced inflammation.
Biological Activity
The compound {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone is a benzothiazine derivative characterized by its unique structural features, including a dioxido group and trifluoromethoxy substituents. These attributes contribute to its potential biological activities, particularly in the context of pharmacological applications.
- Molecular Formula : C20H16F3N2O4S
- Molecular Weight : 472.9 g/mol
- Structure : The compound includes a benzothiazine core which is critical for its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as noncompetitive inhibitors of enzymes like trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) and subsequent parasite unviability .
- Allosteric Modulation : The presence of the dioxido group allows for interaction with key amino acids in target proteins, potentially disrupting metabolic pathways essential for pathogen survival .
Biological Activity Studies
Recent studies have focused on the effectiveness of benzothiazine derivatives against various pathogens, including those responsible for tropical diseases. Notably:
- Antiparasitic Activity : Compounds with similar structures have demonstrated an effective EC50 below 10 μM against parasites such as Plasmodium falciparum and Trypanosoma species .
- Cell Viability Assays : In vitro assays using MTT methods revealed significant cytotoxic effects on infected cells, indicating the potential utility of this compound in treating parasitic infections .
Case Studies
- Study on 4H-thiochromen-4-one Derivatives : Research indicated that derivatives similar to our compound exhibited strong inhibition against TR, suggesting a pathway for developing new antitrypanosomal agents. The study highlighted the importance of structural modifications in enhancing biological activity .
- In Silico Analysis : Computational studies have shown that modifications to the benzothiazine core can lead to better binding affinities and increased selectivity towards target enzymes, which is crucial for drug design .
Research Findings
A summary of key findings from various studies is presented in the table below:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazinone derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological behavior.
Structural and Substituent Analysis
Table 1: Key Structural Features and Molecular Properties of Analogs
*Hypothetical values inferred from structural analogs.
Substituent-Driven Properties
Electron-Withdrawing vs. Electron-Donating Groups The target compound’s -OCF₃ group is more electron-withdrawing than the -OMe () or -NMe₂ () groups. Fluorine substituents (Evidences 2, 4, 7–9) improve metabolic stability and membrane permeability via reduced oxidative metabolism and increased halogen bonding .
Steric and Lipophilic Effects Benzyloxy () and butyl () groups increase molecular weight and lipophilicity, which may reduce aqueous solubility but improve blood-brain barrier penetration .
Planarity and Aromatic Interactions
- The benzodioxin moiety () creates a rigid, planar structure, favoring π-π stacking with aromatic residues in biological targets .
Q & A
Q. What are the optimal synthetic routes for preparing {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazine core. Key steps include:
- Cyclocondensation : Reacting a thioamide derivative with α-haloketones under basic conditions to form the 1,4-benzothiazine ring.
- Oxidation : Introducing the 1,1-dioxido group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
- Substitution : Incorporating the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with appropriate catalysts (Pd(PPh₃)₄, K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystal Growth : Slow evaporation of a saturated solution in a solvent like DCM/hexane.
- Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELXL software for structure solution and refinement, analyzing bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
- Validation : Cross-checking with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O interactions) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy substituent influence reactivity and photophysical properties?
- Methodological Answer : The –OCF₃ group is strongly electron-withdrawing due to its inductive effect. To study its impact:
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps) .
- Spectroscopy : Compare UV-Vis absorption/emission spectra with analogs lacking –OCF₃. For example, the –OCF₃ group may redshift absorption maxima due to enhanced conjugation .
- Reactivity Studies : Monitor reaction kinetics in nucleophilic substitution or photodegradation assays to quantify electronic effects on stability .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for polymorphic forms?
- Methodological Answer : Polymorph-dependent discrepancies arise from conformational flexibility or packing differences. Address this by:
- Differential Scanning Calorimetry (DSC) : Identify thermal transitions (melting points, glass transitions) to distinguish polymorphs .
- Variable-Temperature NMR : Probe dynamic processes (e.g., ring flipping) in solution to correlate with solid-state XRD data .
- Powder XRD (PXRD) : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .
Q. What strategies optimize the compound’s aggregation-induced emission (AIE) properties for sensor applications?
- Methodological Answer : Enhance AIE by modifying steric hindrance or intermolecular interactions:
- Structural Tuning : Introduce bulky substituents (e.g., tert-butyl groups) to restrict intramolecular rotation, enhancing solid-state fluorescence .
- Solvatochromic Studies : Test emission in solvents of varying polarity to identify optimal AIE activation conditions (e.g., water fraction in THF/water mixtures) .
- ESIPT Modulation : Design derivatives with excited-state intramolecular proton transfer (ESIPT) capability by adding hydroxyl groups ortho to the carbonyl, as seen in benzophenone azines .
Methodological Tables
Table 1 : Key Synthetic Parameters for Benzothiazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMF, 80°C, 12 h | 65–75 | |
| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 4 h | 85–90 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h | 70–80 |
Table 2 : Comparative Photophysical Properties
| Substituent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| –OCF₃ | 320 | 450 | 0.42 | |
| –OCH₃ | 305 | 430 | 0.38 | |
| –Cl | 310 | 440 | 0.35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
